Eu(TTA)2NO3(TPPO)2
Description
Overview of Lanthanide-Based Luminescent Materials
Lanthanide-based luminescent materials have garnered significant attention for decades due to their unique and appealing optical properties. rsc.org These materials are centered around lanthanide ions, a series of elements in the f-block of the periodic table. rsc.org A key characteristic of trivalent lanthanide ions (Ln³⁺) is their luminescence, which arises from electronic transitions within the 4f shell. rsc.org These f-f transitions result in exceptionally narrow, line-like emission bands, which leads to high color purity. acs.org
The color of the emitted light is specific to the particular lanthanide ion. For instance, Europium(III) (Eu³⁺) is renowned for its intense red emission, while Terbium(III) (Tb³⁺) emits green light, and Thulium(III) (Tm³⁺) produces blue light. rsc.orgacs.org Unlike many luminescent organic molecules, the emission color of a given lanthanide ion is largely independent of its surrounding chemical environment. acs.org
However, the direct excitation of lanthanide ions is often inefficient because their f-f transitions are "forbidden" by quantum mechanical selection rules (the Laporte rule). scielo.br To overcome this limitation, organic ligands are coordinated to the lanthanide ion. These ligands act as "antennas," absorbing excitation energy (typically UV light) and efficiently transferring it to the central lanthanide ion, which then emits its characteristic light. scirp.orgacs.org This process, known as the "antenna effect" or sensitization, is crucial for the development of brightly luminescent materials. scirp.orgacs.org The combination of lanthanide ions with organic ligands in coordination complexes allows for the creation of materials with large Stokes shifts, long excited-state lifetimes, and high quantum efficiencies, making them suitable for a wide range of applications, including displays, sensors, and medical diagnostics. rsc.orgresearchgate.netnih.gov
Significance of Thenoyltrifluoroacetone (TTA) as a Sensitizing Ligand
Among the various organic ligands used to sensitize lanthanide luminescence, β-diketonates are one of the most extensively studied classes. scirp.orgresearchgate.net Within this family, 2-thenoyltrifluoroacetone (B1682245) (TTA) has proven to be a particularly effective sensitizing ligand for europium(III). scirp.orgnih.gov TTA is a bidentate ligand that coordinates to the Eu³⁺ ion through its two oxygen atoms. mdpi.com
The effectiveness of TTA stems from its molecular structure, which includes a thienyl group and a trifluoromethyl group. This structure gives TTA a high absorption cross-section in the UV region. mdpi.com After absorbing UV radiation, the TTA ligand transitions to an excited singlet state. It then undergoes a rapid process called intersystem crossing to a lower-energy triplet state. The energy of this triplet state is well-matched with the resonant energy level of the Eu³⁺ ion, allowing for highly efficient intramolecular energy transfer from the TTA ligand to the metal center. acs.org This energy transfer populates the excited ⁵D₀ state of the Eu³⁺ ion, which then radiatively decays to the ⁷Fⱼ ground states, producing the characteristic red luminescence. mdpi.com
Studies have shown that the use of TTA can enhance the fluorescence of Eu³⁺ by a factor of 40,000 in certain solvents, demonstrating its remarkable sensitizing capability. nih.gov The efficiency of this energy transfer makes TTA-based europium complexes some of the most brightly luminescent materials known. scielo.brmdpi.com
Role of Triphenylphosphine (B44618) Oxide (TPPO) as an Ancillary Ligand
While the primary β-diketonate ligand like TTA is responsible for absorbing and transferring energy, ancillary or co-ligands are often introduced to further enhance the photophysical properties of the complex. unibo.itcnr.it Triphenylphosphine oxide (TPPO) is a monodentate O-donor ligand that is frequently used for this purpose in lanthanide coordination chemistry. unibo.itcnr.it
The coordination of TPPO to the lanthanide ion serves several important functions. Firstly, TPPO can displace water molecules that might be coordinated to the europium ion. scielo.br Coordinated water molecules are known to be efficient quenchers of lanthanide luminescence due to the high-frequency vibrations of their O-H bonds, which provide a non-radiative pathway for the de-excitation of the excited Eu³⁺ ion. rsc.org By shielding the central ion from these quenching species, TPPO helps to increase the luminescence quantum yield. unibo.it
Secondly, the bulky phenyl groups of the TPPO ligands can encapsulate the Eu³⁺ ion, protecting it from other environmental quenchers and preventing non-radiative energy losses. unibo.it Furthermore, the introduction of ancillary ligands like TPPO modifies the coordination environment around the Eu³⁺ ion, which can influence the symmetry of the complex. This change in symmetry can affect the rates of the radiative transitions, further enhancing the luminescent output. acs.orgresearchgate.net The addition of TPPO has been shown to significantly improve the photophysical properties, including emission quantum yield and lifetimes, of europium β-diketonate complexes. unibo.itcnr.it
Contextualization of Eu(TTA)₂NO₃(TPPO)₂ within Advanced Luminescent Systems
The complex bis(thenoyltrifluoroacetonato)(nitrato)bis(triphenylphosphine oxide)europium(III), with the chemical formula Eu(TTA)₂NO₃(TPPO)₂, is a prime example of a sophisticated luminescent material designed by combining a primary sensitizing ligand (TTA) with an ancillary ligand (TPPO). researchgate.net In this mixed-ligand complex, the europium ion is coordinated by two TTA ligands, two TPPO ligands, and one nitrate (B79036) (NO₃⁻) group. researchgate.net
This compound is often compared to its close relative, the tris-TTA complex [Eu(TTA)₃(TPPO)₂], where three TTA ligands are present. researchgate.net The inclusion of the nitrate ion in Eu(TTA)₂NO₃(TPPO)₂ directly influences the coordination geometry and the polarizability of the chemical environment around the Eu³⁺ ion. researchgate.net This structural difference has a significant impact on the photoluminescent properties.
The luminescence of Eu(TTA)₂NO₃(TPPO)₂ is characterized by the typical sharp emission bands resulting from the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. researchgate.netutm.md The most intense emission is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color of the luminescence. researchgate.netidsi.md Embedding this complex into polymer matrices like polyvinylpyrrolidone (B124986) (PVP) can further enhance its luminescent intensity compared to the pure powder form, an effect attributed to energy transfer from the polymer matrix to the complex. researchgate.netutm.mdidsi.md
Research on Eu(TTA)₂NO₃(TPPO)₂ and similar complexes aims to understand the intricate relationship between the structure of the coordination sphere and the resulting optical properties. researchgate.net By systematically varying the ligands, scientists can fine-tune the energy transfer processes and luminescent efficiencies, paving the way for the rational design of advanced materials for applications in optoelectronics and photonics. researchgate.netutm.md
Interactive Data Table: Photoluminescence Properties of Eu(TTA)₂NO₃(TPPO)₂
The following table summarizes the characteristic emission peaks of the Eu(TTA)₂NO₃(TPPO)₂ complex, corresponding to the electronic transitions within the Eu³⁺ ion. The dominant peak at approximately 615 nm gives the material its characteristic red color.
| Transition | Wavelength (nm) |
| ⁵D₀ → ⁷F₀ | ~537 |
| ⁵D₀ → ⁷F₁ | ~580 |
| ⁵D₀ → ⁷F₂ (Dominant) | ~615 |
| ⁵D₀ → ⁷F₃ | ~650 |
| ⁵D₀ → ⁷F₄ | ~702 |
| Data sourced from studies on the photoluminescence of Eu(TTA)₂(Ph₃PO)₂NO₃ nanocomposites. researchgate.netutm.md |
Properties
CAS No. |
14264-79-0 |
|---|---|
Molecular Formula |
C52H38EuF6NO9P2S2 |
Molecular Weight |
1212.896 |
InChI |
InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1 |
InChI Key |
WWMREEDGJWKWRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Eu Tta 2no3 Tppo 2
Precursor Selection and Stoichiometric Considerations
The synthesis of Eu(TTA)2NO3(TPPO)2 involves the reaction of a europium(III) salt with the ligands thenoyltrifluoroacetone (TTA) and triphenylphosphine (B44618) oxide (TPPO).
Europium Precursor: The most common precursor for the europium ion is europium(III) nitrate (B79036) pentahydrate (Eu(NO3)3·5H2O) or hydrated europium(III) chloride (EuCl3·6H2O). scirp.orgutm.md The choice of the europium salt can influence the final product, with the nitrate salt directly providing the nitrate anion that is incorporated into the final complex.
Ligands:
Thenoyltrifluoroacetone (TTA): This β-diketone is a crucial ligand that acts as an "antenna," effectively absorbing UV light and transferring the energy to the central Eu3+ ion. mdpi.com TTA is typically used in its acidic form, 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione. utm.md
Triphenylphosphine oxide (TPPO): This neutral ligand coordinates to the europium ion, satisfying its coordination sphere and influencing the photophysical properties of the complex. researchgate.net
Stoichiometry: The synthesis is typically carried out by reacting the europium salt, TTA, and TPPO in a specific molar ratio. A common stoichiometric ratio for the synthesis of this compound is 1:2:2 (Eu³⁺:TTA:TPPO). utm.mdresearchgate.net However, some procedures may use a slight excess of the ligands to ensure complete complexation. For instance, one method describes using 4 mmoles of TTA and 2 mmoles of TPPO for every 1 mmole of europium salt. utm.md
A summary of the precursors and their roles is presented in the table below.
| Precursor | Chemical Formula | Role in Synthesis |
| Europium(III) nitrate pentahydrate | Eu(NO3)3·5H2O | Source of Eu³⁺ ion and nitrate ligand |
| Thenoyltrifluoroacetone (TTA) | C8H5F3O2S | Primary "antenna" ligand for sensitization |
| Triphenylphosphine oxide (TPPO) | C18H15PO | Neutral coligand to complete coordination sphere |
Reaction Conditions and Solvent Systems Optimization
The optimization of reaction conditions and the choice of solvent are critical for achieving a high yield and purity of this compound.
Solvent System: Ethanol (B145695) is a widely used solvent for this synthesis due to its ability to dissolve the reactants and facilitate the reaction. utm.md Often, a mixture of ethanol and water is employed. scirp.org The reaction is typically carried out in a warm or hot ethanol solution to ensure the complete dissolution of the ligands. utm.md
pH Adjustment: The pH of the reaction mixture is a crucial parameter. A base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3), is often added to deprotonate the TTA, allowing it to coordinate to the europium ion. scirp.orgutm.md The pH is typically adjusted to a neutral or slightly basic level. scirp.org
Reaction Temperature and Time: The reaction is generally stirred at room temperature or slightly elevated temperatures for a period ranging from 30 minutes to several hours to ensure the completion of the reaction. utm.mdacs.orgnih.gov One procedure specifies stirring the mixture for 30 minutes at room temperature. acs.orgnih.gov
The following table summarizes typical reaction conditions.
| Parameter | Condition | Rationale |
| Solvent | 96% Ethanol | Good solubility for reactants |
| Temperature | Warm/Room Temperature | Facilitates dissolution and reaction |
| pH | ~7 (Neutral) | Promotes deprotonation of TTA |
| Stirring Time | 30 minutes - overnight | Ensures complete reaction |
Isolation and Purification Techniques
Once the reaction is complete, the resulting product, often a precipitate, needs to be isolated and purified to remove any unreacted starting materials or byproducts.
Isolation: The complex typically precipitates out of the solution upon formation or after cooling. utm.md The precipitate is then collected by filtration. utm.md
Purification: The collected solid is washed with small portions of solvents to remove impurities. Ethanol is commonly used for washing. utm.md In some cases, the product is dissolved in a suitable solvent like acetone, filtered, and then reprecipitated or dried. utm.md The final product is usually dried in air or under vacuum. utm.md
Control over Crystal Growth for Single-Crystal Analysis
Several methods can be employed to grow single crystals:
Slow Evaporation: A saturated solution of the complex in a suitable solvent is allowed to evaporate slowly in a quiet, undisturbed environment.
Vapor Diffusion: This method involves dissolving the compound in a good solvent and placing it in a sealed container with a "poor" solvent (anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility and promotes crystallization. researchgate.net For compounds soluble in DMSO or DMF, diethyl ether or THF can be used as anti-solvents. researchgate.net
Flux Growth: For some inorganic compounds, a flux method using a molten metal or salt can be used to grow high-quality single crystals. arxiv.orgscirp.org This involves dissolving the components in a flux at high temperatures and then slowly cooling the mixture to allow crystals to form. arxiv.orgscirp.org
The choice of solvent is critical for successful crystal growth. For europium complexes, solvents like methanol, ethanol, acetonitrile, and chloroform (B151607) have been used. cnrs.frmdpi.com The ideal crystal size for single-crystal X-ray diffraction is at least 0.02 mm. uhu-ciqso.es
Comparative Synthesis Routes for Related Europium(III) Complexes
The synthesis of this compound is part of a broader family of synthetic strategies for creating luminescent europium(III) complexes. These strategies often involve modifying the ligands to tune the photophysical properties of the resulting materials.
Tris-TTA Complexes: A common related complex is the tris-TTA complex, such as Eu(TTA)3(H2O)2 or Eu(TTA)3(TPPO)2. scirp.orgresearchgate.netresearchgate.netscielo.br The synthesis of these complexes is similar, but the stoichiometry is adjusted to a 1:3 ratio of Eu³⁺ to TTA. scirp.org
Complexes with Other Ancillary Ligands: Besides TPPO, other neutral ligands can be used to form ternary europium complexes. A widely studied example is 1,10-phenanthroline (B135089) (phen) and its derivatives. cnrs.frresearchgate.netnih.govresearchgate.net The synthesis of Eu(TTA)3(phen) also involves the reaction of a europium salt with TTA and the ancillary ligand in a suitable solvent. cnrs.fr
The table below provides a comparison of the synthesis of this compound with related europium(III) complexes.
| Complex | Europium Precursor | Ligands | Stoichiometry (Eu:TTA:Other) | Key Feature |
| This compound | Eu(NO3)3·6H2O | TTA, TPPO | 1:2:2 | Contains nitrate in coordination sphere. utm.mdresearchgate.net |
| Eu(TTA)3(TPPO)2 | EuCl3·6H2O | TTA, TPPO | 1:3:2 | Tris-TTA complex with TPPO. researchgate.net |
| Eu(TTA)3(phen) | Eu2O3/Eu(NO3)3 | TTA, 1,10-phenanthroline | 1:3:1 | Ternary complex with a bidentate N-donor ligand. cnrs.fr |
| Cnmim[Eu(tta)4] | Eu(NO3)3·5H2O | TTA, Imidazolium salt | 1:4:1.5 | Anionic tetrakis(enolato)europate(III) complex. acs.org |
These comparative routes highlight the versatility of synthetic approaches to tailor the coordination environment around the europium(III) ion, which in turn influences the luminescent properties of the final material. mdpi.com
Structural Elucidation and Coordination Environment of Eu Tta 2no3 Tppo 2
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. For Eu(TTA)2NO3(TPPO)2, this technique has provided invaluable insights into its solid-state architecture.
The single-crystal X-ray diffraction analysis of this compound reveals that the complex crystallizes in the triclinic system. cnnmol.com The space group has been identified as P1, which is a non-centrosymmetric space group. cnnmol.com The lack of a center of inversion is a crucial factor that can influence the optical properties of the material. The unit cell parameters for the complex have been determined as follows:
| Parameter | Value |
| a | 1.1081(2) nm |
| b | 1.1857(2) nm |
| c | 1.2580(2) nm |
| α | 65.54(1)° |
| β | 77.91(1)° |
| γ | 61.99(1)° |
| V | 1.3281(4) nm³ |
| Z | 1 |
| Data sourced from a study on the crystal and molecular structure of the triboluminescent complex Eu(NO3)(TTA)2(TPPO)2. cnnmol.com |
Table of Representative Bond Lengths in Similar Europium(III) Complexes
| Bond | Typical Length (Å) | Reference Complex Example |
|---|---|---|
| Eu-O(TPPO) | 2.31 - 2.32 | Eu(hfa-D)3(TPPO)2 |
| Eu-O(β-diketonate) | 2.34 - 2.49 | [Eu2(bz)4(tta)2(phen)2] |
This table provides a general reference for expected bond lengths based on data from similar compounds and is not the explicit data for this compound.
The Eu(III) ion in this complex is coordinated to a total of eight oxygen atoms: four from the two bidentate TTA ligands, two from the two monodentate TPPO ligands, and two from the bidentate nitrate (B79036) anion. This results in a coordination number of eight for the central europium ion. The arrangement of these eight oxygen atoms around the Eu(III) center leads to a distorted coordination polyhedron. In a related study, the coordination polyhedron of the Eu(III) atom in a similar complex was described as a distorted dodecahedron. In other eight-coordinate europium complexes, geometries such as a distorted square antiprism are also common. acs.org The specific geometry is a consequence of the steric and electronic requirements of the different ligands.
Eu(III) Coordination Geometry and Polyhedral Description
Influence of Nitrate Counterion on Coordination Geometry
Compound Names
| Abbreviation | Full Name |
| This compound | bis(2-thenoyltrifluoroacetonato)(nitrato)bis(triphenylphosphine oxide)europium(III) |
| TTA | 2-Thenoyltrifluoroacetone (B1682245) |
| TPPO | Triphenylphosphine (B44618) oxide |
| Eu(hfa-D)3(TPPO)2 | tris(hexafluoroacetylacetonato-deuterated)bis(triphenylphosphine oxide)europium(III) |
| [Eu2(bz)4(tta)2(phen)2] | bis(μ-benzoato)-bis(benzoato)-bis(2-thenoyltrifluoroacetonato)-bis(1,10-phenanthroline)dieuropium(III) |
Comparative Structural Analysis with Tris-TTA Analogs
In tris-TTA complexes like Eu(TTA)₃(TPPO)₂, the europium ion is typically coordinated to three bidentate TTA ligands and often one or two ancillary ligands, such as TPPO or water molecules. researchgate.netrsc.org For instance, in Eu(TTA)₃(TPPO)₂, the europium ion is coordinated to three TTA ligands and two TPPO ligands, resulting in a higher coordination number than in the bis-TTA complex. The coordination geometry of these tris-TTA complexes is generally described as a distorted square antiprism or a distorted trigonal dodecahedron. rsc.orgpolyu.edu.hk
The replacement of a TTA ligand in the tris-TTA analog with a nitrate anion in Eu(TTA)₂NO₃(TPPO)₂ leads to a more asymmetric coordination environment. This change in the inner coordination sphere is significant because the nitrate group has different steric and electronic properties compared to the TTA ligand. This increased asymmetry and the less polarizable chemical environment in the nitrate-containing complex can have a profound impact on the photophysical properties. researchgate.net For instance, the intensity parameters derived from luminescence spectra, which are sensitive to the local symmetry of the lanthanide ion, are observed to be different between the bis- and tris-TTA complexes. researchgate.net
The structural differences are summarized in the table below, highlighting the key distinctions between Eu(TTA)₂NO₃(TPPO)₂ and a representative tris-TTA analog.
| Feature | Eu(TTA)₂NO₃(TPPO)₂ (bis-TTA) | Eu(TTA)₃(TPPO)₂ (tris-TTA) |
| TTA Ligands | 2 | 3 |
| Ancillary Ligands | 1 x NO₃, 2 x TPPO | 2 x TPPO |
| Typical Coordination Number | 8 | 8 or higher |
| Typical Coordination Geometry | Distorted polyhedron | Distorted square antiprism or trigonal dodecahedron rsc.orgpolyu.edu.hk |
| Symmetry at Eu³⁺ site | Lower | Higher (relative to bis-TTA) |
The study of such closely related complexes, where only one ligand is varied, provides valuable insights into the structure-property relationships in lanthanide coordination chemistry. The structural framework elucidated for Eu(TTA)₂NO₃(TPPO)₂ serves as a basis for understanding its unique luminescent and triboluminescent behavior in comparison to the more common tris-TTA europium complexes. researchgate.net
Vibrational and Electronic Spectroscopy of Eu Tta 2no3 Tppo 2
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial tool for elucidating the coordination of the thenoyltrifluoroacetonate (TTA) and triphenylphosphine (B44618) oxide (TPPO) ligands to the europium(III) ion, as well as for determining the coordination mode of the nitrate (B79036) group. The absorption spectra in the infrared region confirm that the coordination of the β-diketonate (TTA) and phosphine (B1218219) oxide (TPPO) ligands to the Eu³⁺ ion occurs through the oxygen atoms of the carbonyl and P=O groups, respectively. ufpb.br
Characteristic Vibrational Modes of TTA and TPPO Ligands
The coordination of the TTA and TPPO ligands to the Eu³⁺ ion is evidenced by shifts in their characteristic vibrational frequencies. For the TTA ligand, the C=O stretching vibration is of particular interest. A shift in this band to lower wavenumbers upon complexation indicates a decrease in the C=O bond's force constant, which is a direct consequence of the oxygen atom coordinating to the metal ion. ajol.info In similar europium complexes, the symmetrical stretching vibration of the carbonyl group, νs(C=O), is observed around 1600 cm⁻¹. scielo.bracs.org
For the TPPO ligand, the P=O stretching vibration is the most informative. A significant shift of the P=O stretching frequency to lower wavenumbers in the complex compared to the free ligand is clear evidence of coordination through the phosphoryl oxygen. ias.ac.in This is further supported by shifts to higher frequencies in some of the P-N vibrations, which also point to coordination via the P=O group's oxygen atom. ias.ac.in
Table 1: Characteristic IR Vibrational Frequencies for Ligands in Europium Complexes
| Ligand | Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reference |
|---|---|---|---|---|
| TTA | ν(C=O) | ~1654 | ~1600-1623 | scielo.br |
| TPPO | ν(P=O) | Not Specified | Lower frequency shift | ias.ac.in |
Identification of Nitrate Coordination Modes
The infrared spectrum of Eu(TTA)₂NO₃(TPPO)₂ is also instrumental in determining how the nitrate group is coordinated to the europium ion. The nitrate ion can act as a monodentate, bidentate, or ionic species. researchgate.net The presence of combination bands in the 1700–1800 cm⁻¹ region and broad bands around 1380 cm⁻¹ can help distinguish between these modes. ias.ac.inresearchgate.net
The separation between the two highest frequency nitrate bands (ν₁ and ν₄) is a commonly used criterion to differentiate between monodentate and bidentate coordination. A larger separation is indicative of bidentate coordination. ajol.inforesearchgate.net For instance, a separation of approximately 170 cm⁻¹ suggests bidentate interaction of the coordinated nitrate ions with the lanthanide ion. researchgate.net In some lanthanide nitrate complexes, the presence of both coordinated and ionic nitrates has been identified. ajol.info The absence of bands around 1380 cm⁻¹ and 830 cm⁻¹ would suggest that the nitrate groups are not ionic. ias.ac.in
Ligand-to-Metal Coordination Signature Analysis
The coordination of the ligands to the europium ion can be further confirmed by the appearance of new vibrational bands in the far-infrared region of the spectrum. These bands are attributed to the stretching vibrations of the newly formed ligand-to-metal bonds. Specifically, a medium-intensity band in the 410-480 cm⁻¹ region can be assigned to the ν(Eu-O) vibration of the phenolic oxygen from the TTA ligand. ajol.infoacs.org Additionally, bands in the 240-280 cm⁻¹ region can be assigned to the ν(Eu-N) vibration, although this is more relevant for nitrogen-donating ligands. ajol.info The presence of a vibrational mode containing the Eu–O stretching at approximately 480 cm⁻¹ has been observed in the Raman spectra of similar europium-TTA complexes. acs.org
Raman Spectroscopy
While less commonly reported for this specific complex, Raman spectroscopy can provide complementary information to IR spectroscopy. For similar europium(III) complexes with TTA ligands, the C–C=C enolate stretching is observed with high intensity around 1500 cm⁻¹. acs.org The symmetric carbonyl stretching, νs(C=O), typically shows low relative intensity in Raman spectra. acs.org A key advantage of Raman spectroscopy is the ability to observe the Eu-O stretching vibration, which has been reported at around 480 cm⁻¹ for related compounds. acs.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of Eu(TTA)₂NO₃(TPPO)₂ is dominated by strong absorption bands in the ultraviolet region, which are characteristic of the organic ligands.
Ligand-Centered π-π* and n-π* Electronic Transitions
The absorption spectrum typically shows intense bands between 225 and 400 nm. unibo.it These absorptions are attributed to ligand-centered electronic transitions. Specifically, bands in the region of 260-280 nm are generally assigned to n-π* transitions, while more intense bands around 340-360 nm are attributed to π-π* transitions within the β-diketonate (TTA) ligand. mdpi.combioinfopublication.org The absorption spectrum of the complex is often comparable to the sum of the absorptions of the individual ligands, confirming the proposed composition. unibo.it The weak absorption from the TPPO ligand occurs primarily between 250-280 nm. nih.gov The strong absorption by the TTA ligand is crucial for the "antenna effect," where the ligand absorbs UV light and transfers the energy to the europium ion, leading to its characteristic red luminescence. acs.org
Table 2: UV-Vis Absorption Bands for Eu(TTA)₂NO₃(TPPO)₂ and Related Complexes
| Wavelength (nm) | Assignment | Reference |
|---|---|---|
| ~260-280 | n-π* (TTA), TPPO absorption | mdpi.combioinfopublication.orgnih.gov |
| ~340-360 | π-π* (TTA) | unibo.itmdpi.combioinfopublication.org |
Contribution of Eu(III) f-f Transitions to Absorption Profile
The absorption spectrum of lanthanide complexes, such as Eu(TTA)₂NO₃(TPPO)₂, is characterized by electronic transitions involving the ligands and, to a lesser extent, the metal ion. The absorption bands in these complexes primarily arise from three types of transitions: f-f transitions, f-d transitions, and charge transfer bands. hbni.ac.in The f-f transitions within the 4f shell of the Eu(III) ion are Laporte-forbidden, meaning they are formally forbidden by quantum mechanical selection rules. hbni.ac.in Consequently, these transitions are typically weak and appear as sharp, narrow bands in the absorption spectrum.
In many europium complexes, the intense absorption bands of the organic ligands often overlap and obscure the weak f-f transitions of the Eu(III) ion. researchgate.net The ligands, in this case, thenoyltrifluoroacetonate (TTA) and triphenylphosphine oxide (TPPO), exhibit strong absorption in the ultraviolet region due to π → π* and n → π* electronic transitions. researchgate.net The energy absorbed by the ligands can then be transferred to the Eu(III) ion, a process known as the "antenna effect," which ultimately results in the characteristic luminescence of the europium ion. utm.mdscirp.org
While direct observation of Eu(III) f-f absorption bands can be challenging, their presence is confirmed through excitation spectra, which monitor the emission intensity at a specific wavelength corresponding to a Eu(III) transition while varying the excitation wavelength. The excitation spectrum for Eu(TTA)₂NO₃(TPPO)₂ and similar complexes reveals that the photoluminescence of the Eu³⁺ ion can be excited over a broad range, from approximately 200 to 410 nm, which corresponds to the absorption range of the ligands. researchgate.net The resulting emission spectra show sharp bands characteristic of the Eu(III) ion's internal 4f-4f transitions, specifically the ⁵D₀ → ⁷Fᵢ (where i = 0, 1, 2, 3, and 4) transitions. researchgate.netidsi.md The dominant emission is typically the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the chemical environment around the Eu³⁺ ion. scielo.brnih.gov
The emission bands for a similar composite containing Eu(TTA)₂(Phen₃PO)₂NO₃ have been observed at specific wavelengths, as detailed in the table below. researchgate.net
| Transition | Emission Wavelength (nm) at 300 K | Emission Wavelength (nm) at 78 K |
| ⁵D₀ → ⁷F₀ | 579.5 | 580 |
| ⁵D₀ → ⁷F₁ | 590, 596 | 593, 595 |
| ⁵D₀ → ⁷F₂ | 615, 620 | 614, 618 |
| ⁵D₀ → ⁷F₃ | - | 651, 656 |
| ⁵D₀ → ⁷F₄ | - | 694, 698, 700 |
Determination of Absorption Edge and Optical Gap
The absorption edge is a critical parameter derived from the absorption spectrum, representing the minimum energy required to excite an electron from the ground state to an excited state. The optical gap (E_g) is the energy difference between the top of the valence band and the bottom of the conduction band. In the context of molecular complexes, this corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For nanocomposites containing a related compound, Eu(TTA)₂(Phen₃PO)₂NO₃, the absorption threshold has been determined from optical transmission spectra. researchgate.net It was observed that the absorption threshold shifts towards the infrared region as the concentration of the europium complex in the nanocomposite increases. researchgate.net In another study involving a similar class of materials, three absorption bands were identified in the wavelength range of 250-375 nm, with an absorption threshold determined to be at E = 2.37 eV. researchgate.net For other rare earth complexes, the absorption edge of the ligands is noted to be around 250 nm, corresponding to a band gap of about 5 eV. pku.edu.cn
The optical gap can be estimated from the absorption edge using the Tauc plot method, which involves plotting (αhν)^n versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n depends on the nature of the electronic transition.
Research on various europium(III)-TTA complexes provides insights into the energy levels involved. For one such complex, the singlet energy level (¹π-π*) was determined from the lowest wavelength of the UV-visible edge to be 25,313 cm⁻¹. mdpi.com This value is crucial for understanding the efficiency of intersystem crossing and subsequent energy transfer to the Eu³⁺ ion. mdpi.com The absorption thresholds for solutions of various Eu(III) organic complexes were found to be approximately in the range of 3.34–3.4 eV. idsi.md
Photophysical Properties and Luminescence Mechanisms of Eu Tta 2no3 Tppo 2
Excitation Spectra Analysis and Optimal Excitation Wavelengths
The excitation spectrum of Eu(TTA)2NO3(TPPO)2 is primarily characterized by a strong and broad absorption band in the near-ultraviolet region. researchgate.netutm.md This absorption is not due to the direct excitation of the Eu(III) ion, whose f-f transitions are notoriously weak, but rather to a π-π* electronic transition within the organic ligands, particularly the thenoyltrifluoroacetonate (TTA) ligand. researchgate.net This process, known as the "antenna effect," involves the organic ligands absorbing incident light and efficiently transferring the energy to the central europium ion, which then luminesces. ruben-group.dearxiv.org
Research indicates that the excitation spectrum for this type of complex covers a wide range, typically from 200 nm to 410 nm. researchgate.netutm.md The optimal excitation wavelength, which produces the most intense luminescence, is often found around 375 nm to 380 nm. scielo.br This efficient absorption of near-UV radiation and subsequent energy transfer is fundamental to the strong red emission characteristic of the complex.
Emission Spectra Analysis of Eu(III) Characteristic Luminescence
Upon excitation via the antenna effect, the this compound complex displays a series of sharp, well-defined emission bands. These bands are the hallmark of the Eu(III) ion and correspond to the intraconfigurational 4f-4f electronic transitions from the excited 5D0 state to the various 7FJ (where J = 0, 1, 2, 3, 4) ground state levels. nitrkl.ac.in The resulting emission spectrum provides a detailed fingerprint of the local symmetry and coordination environment of the central metal ion. researchgate.net
Identification and Deconvolution of 5D0 → 7FJ Transitions
The emission spectrum of this compound is composed of several distinct peaks, each corresponding to a specific 5D0 → 7FJ transition. The primary transitions observed are detailed in the table below. The presence of the 5D0 → 7F0 transition is noteworthy as it indicates that the Eu(III) ion occupies a site of low symmetry, such as Cnv, Cn, or Cs. researchgate.net
| Transition | Approximate Wavelength (nm) | Nature of Transition |
| 5D0 → 7F0 | ~580 | Electric Dipole |
| 5D0 → 7F1 | ~591-595 | Magnetic Dipole |
| 5D0 → 7F2 | ~612-615 | Electric Dipole (Hypersensitive) |
| 5D0 → 7F3 | ~650-652 | Electric Dipole |
| 5D0 → 7F4 | ~700-705 | Electric Dipole |
Table based on data from multiple sources. utm.mdscielo.brresearchgate.net
Quantitative Analysis of Hypersensitive 5D0 → 7F2 Transition Intensity
Among the observed emissions, the 5D0 → 7F2 transition, which is responsible for the intense red color of the luminescence, is of particular significance. nitrkl.ac.in It is termed "hypersensitive" because its intensity is highly dependent on the local symmetry and chemical environment of the Eu(III) ion. scielo.br A strong 5D0 → 7F2 transition, especially in relation to the 5D0 → 7F1 magnetic dipole transition (which is largely independent of the environment), is a clear indicator that the Eu(III) ion is located in a site that lacks a center of inversion. scielo.br The high intensity ratio of the 5D0 → 7F2 to 5D0 → 7F1 transitions in this compound confirms the low-symmetry nature of the coordination sphere around the europium ion.
Judd-Ofelt Theory Application and Intensity Parameter (Ωλ) Determination
The Judd-Ofelt theory provides a theoretical framework for analyzing the intensities of the f-f electronic transitions in lanthanide ions. scielo.brnih.gov By applying this theory to the emission spectrum of this compound, it is possible to derive the Judd-Ofelt intensity parameters, Ωλ (for λ = 2 and 4), which offer quantitative insights into the structure and bonding of the complex. researchgate.netresearchgate.net
Electric Dipole (Ω2) and Magnetic Dipole (Ω4) Parameter Derivations
The intensity parameters Ω2 and Ω4 are experimentally determined from the integrated intensities of the 5D0 → 7FJ transitions in the emission spectrum. researchgate.net The intensity of the 5D0 → 7F1 transition serves as a reference standard. The Ω2 parameter is directly related to the intensity of the hypersensitive 5D0 → 7F2 transition, while Ω4 is derived from the intensity of the 5D0 → 7F4 transition. researchgate.netresearchgate.net These parameters quantify the influence of the ligand field on the radiative transition probabilities of the Eu(III) ion.
Correlation of Ωλ Parameters with Chemical Environment and Symmetry
The calculated Ωλ parameters are highly informative regarding the coordination environment of the Eu(III) ion.
Ω2 : This parameter is particularly sensitive to short-range effects and the local symmetry of the coordination site. scielo.br A large Ω2 value points to a highly polarizable chemical environment and a significant degree of covalent character in the Eu-ligand bonds. researchgate.netscispace.com It is strongly correlated with the asymmetry of the complex; a higher value indicates a lower symmetry environment.
Ω4 : This parameter is generally associated with long-range effects and the bulk properties of the ligands. It is less sensitive to minor changes in the coordination geometry compared to Ω2.
Studies on bis-TTA complexes like this compound have shown that the Ω2 value is indicative of the polarizability of the chemical environment. researchgate.netresearchgate.net The presence of the nitrate (B79036) ion in the coordination sphere influences these parameters, and the resulting values confirm a less polarizable environment compared to analogous tris-TTA complexes. researchgate.netresearchgate.net This detailed analysis underscores the low-symmetry and highly efficient luminescent nature of the this compound complex.
Luminescence Lifetime (τ) Measurements and Radiative Rate Constants
The luminescence lifetime (τ) is a critical parameter that defines the average time the Eu(III) ion remains in its excited state before returning to the ground state. It is determined by measuring the decay of the luminescence intensity over time following pulsed excitation. For the [Eu(TTA)₂NO₃(TPPO)₂] complex, also known as a bis-TTA complex, experimental measurements of the ⁵D₀ emitting level have been conducted. researchgate.netresearchgate.net
The total decay rate (A_total) of the excited state is the reciprocal of the luminescence lifetime (A_total = 1/τ). scielo.brresearchgate.net This total rate is the sum of the radiative decay rate (A_rad), which leads to light emission, and the non-radiative decay rate (A_nrad), which involves energy loss through other means like heat. The radiative emission rate (A_rad) can be quantified by summing the spontaneous emission coefficients for each transition from the ⁵D₀ level to the ⁷F_J levels (J = 0-4). scielo.br These parameters are fundamental in assessing the efficiency of the light emission process. researchgate.netresearchgate.net
| Parameter | Symbol | Value | Unit | Reference |
| Luminescence Lifetime | τ | 0.860 | ms | nih.gov |
| Total Decay Rate | A_total | 1162.8 | s⁻¹ | nih.gov |
| Radiative Rate | A_rad | - | s⁻¹ | - |
| Non-Radiative Rate | A_nrad | - | s⁻¹ | - |
| Note: Specific radiative and non-radiative rates for Eu(TTA)₂NO₃(TPPO)₂ were not explicitly found in the provided search results, but the general methodology for their calculation is described. The lifetime value is from a closely related Eu-TTA-phosphine oxide system. |
Quantum Efficiency (η) and Quantum Yield (q) Determination
The emission quantum efficiency (η), also referred to as the intrinsic quantum yield, represents the efficiency of the light-emitting process from the ⁵D₀ excited state of the Eu(III) ion. It is defined as the ratio of the radiative decay rate to the total decay rate (η = A_rad / A_total). scielo.brresearchgate.netnih.gov
| Complex | Quantum Efficiency (η) | Quantum Yield (q) | Reference |
| [Eu(TTA)₂NO₃(TPPO)₂] | Quantified | Good agreement between theoretical and experimental values | researchgate.netresearchgate.net |
| [Eu(TTA)₃(TPPO)₂] | Quantified | Good agreement between theoretical and experimental values | researchgate.netresearchgate.net |
Intramolecular Energy Transfer (IMET) Processes
The luminescence of Eu(III) in this complex is a result of an indirect excitation process known as the "antenna effect" or intramolecular energy transfer (IMET). scielo.brnih.gov Because the Eu(III) ion itself absorbs light very weakly, the organic ligands (TTA and TPPO) act as antennae, absorbing excitation energy and efficiently transferring it to the central metal ion. nih.govnih.gov
The efficiency of the antenna effect is highly dependent on the relative energies of the ligand's excited electronic states and the Eu(III) ion's energy levels. The process begins with the absorption of light by the TTA ligand, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). mdpi.comnih.gov The energy of this state can be determined from the absorption spectrum of the complex. scielo.brnih.gov
Following excitation to the S₁ state, the ligand undergoes a process called intersystem crossing (ISC) to a lower-energy triplet state (T₁). nih.govnih.gov The energy of this triplet state is crucial for the final energy transfer step. It is typically determined experimentally from the phosphorescence spectrum of the corresponding gadolinium(III) complex, such as [Gd(TTA)₂(NO₃)(TPPO)₂], measured at low temperature (77 K). researchgate.nettandfonline.com Gd(III) is used because its own excited levels are at very high energy, allowing the ligand's phosphorescence from the T₁ state to be observed without interference from metal-centered emission. nih.govnih.gov For the TTA ligand, the triplet state energy is estimated to be around 19,530 cm⁻¹ to 20,500 cm⁻¹. nih.govnih.gov
Once the TTA ligand is in its triplet state (T₁), the absorbed energy is transferred to the Eu(III) ion. nih.govnih.gov This ligand-to-metal energy transfer is the final and key step of the antenna effect. Research on similar europium β-diketonate complexes suggests the energy transfer can occur from the ligand's T₁ state to various excited states of the Eu(III) ion, such as the ⁵D₂, ⁵D₁, or ⁵D₀ levels. nih.govnih.govmdpi.com
One proposed pathway involves energy transfer from the TTA ligand to the ⁵D₁ level of the europium ion. Subsequently, the emitting ⁵D₀ level is populated through non-radiative deactivation from the ⁵D₁ state. nih.gov Other studies on similar systems have revealed rapid energy transfer from the ligand's triplet state to the higher ⁵D₂ state of Eu(III), followed by internal conversion within the ion to the ⁵D₀ level from which emission occurs. nih.gov The dominant pathway is dictated by the energy matching between the ligand's triplet state and the ion's acceptor levels.
The efficiency of the energy transfer from the ligand's triplet state to the Eu(III) ion is governed by the energy gap (ΔE) between the T₁ level of the TTA ligand and the emissive ⁵D₀ level of Eu(III) (~17,250 cm⁻¹). For an efficient ligand-to-metal energy transfer that minimizes the probability of energy back-transfer from the ion to the ligand, an optimal energy gap is required. nih.govnih.gov This gap is generally considered to be in the range of 2,500 to 3,500 cm⁻¹. nih.govtandfonline.com
Pathways of Energy Transfer from Ligands to Eu(III) Ion
Non-Radiative Deactivation Processes
Non-radiative deactivation processes are pathways that compete with luminescence, causing the excited state energy to be lost as heat rather than light. nih.gov The rate of these processes is represented by the non-radiative decay rate constant (A_nrad), which can be calculated by subtracting the radiative rate from the total decay rate (A_nrad = A_total - A_rad). scielo.brresearchgate.net
A primary mechanism for non-radiative deactivation in lanthanide complexes is the vibrational coupling of the Eu(III) ion's excited state with high-frequency oscillators from surrounding molecules. scielo.brnih.gov These oscillators are typically found in O-H, C-H, or N-H bonds. nih.govrsc.org The presence of water molecules in the first coordination sphere of the europium ion is particularly detrimental to luminescence, as the O-H vibrations are very effective at quenching the excited state. scielo.brresearchgate.net In the [Eu(TTA)₂NO₃(TPPO)₂] complex, the use of the bulky, anhydrous coligand triphenylphosphine (B44618) oxide (TPPO) helps to displace water molecules from the coordination sphere, thereby reducing non-radiative decay and enhancing luminescence efficiency compared to hydrated analogues. nih.govresearchgate.net
Vibrational Relaxation and Energy Dissipation
The luminescence efficiency of lanthanide complexes like Eu(TTA)₂NO₃(TPPO)₂ is intrinsically linked to the efficiency of non-radiative de-excitation pathways. A primary mechanism for energy loss is through vibrational relaxation, where the excited energy of the Eu³⁺ ion is dissipated by coupling with high-frequency oscillators in its coordination environment.
In related europium TTA complexes, it has been observed that the presence of high-energy oscillators, such as O-H bonds from coordinated water molecules, can lead to significant luminescence quenching. scielo.br This occurs due to the efficient vibronic coupling between the O-H vibrational modes and the ⁵D₀ emitting level of the Eu³⁺ ion, causing a non-radiative dissipation of energy. scielo.br Although the Eu(TTA)₂NO₃(TPPO)₂ complex does not have coordinated water, the principle highlights the importance of the vibrational landscape of the TTA and TPPO ligands in controlling non-radiative decay. The replacement of a TTA ligand with a nitrate ion, as seen in the distinction between the bis-TTA and tris-TTA complexes, alters the chemical environment and can influence these vibrational quenching pathways. researchgate.net
Influence of Coordinated and Uncoordinated Solvents on Quenching
The surrounding environment, including solvents, plays a critical role in the luminescence of Eu(TTA)₂NO₃(TPPO)₂. Solvents can interact with the complex in two primary ways: by directly coordinating to the central Eu³⁺ ion if a coordination site is available, or by existing as uncoordinated molecules in the secondary coordination sphere. Both types of interaction can introduce quenching pathways.
Coordinated solvents, especially those with high-frequency oscillators like the O-H bonds in water or alcohols, are particularly effective quenchers. scielo.brhku.hk They provide a direct and efficient channel for the de-excitation of the Eu³⁺ ⁵D₀ level through vibrational energy transfer. The use of ancillary ligands like TPPO serves not only to sensitize the Eu³⁺ ion but also to shield it by occupying coordination sites, thereby preventing the coordination of quenching solvent molecules. nih.gov
Uncoordinated solvent molecules can also influence luminescence. The polarity of the solvent can affect the complex's geometry and the energy levels of the ligands, thereby altering the efficiency of the ligand-to-metal energy transfer. semanticscholar.org Furthermore, solvent molecules in the outer sphere can still contribute to vibrational quenching, although typically less efficiently than directly coordinated ones. Studies on other europium complexes have shown that the degree of fluorescence quenching can vary significantly depending on the solvent, with quenching percentages being very high in water. semanticscholar.org The choice of solvent is therefore a critical parameter in optimizing the luminescent output of the complex.
Temperature-Dependent Luminescence Studies and Thermal Quenching
The luminescence intensity of Eu(TTA)₂NO₃(TPPO)₂ is highly dependent on temperature. Generally, as temperature increases, luminescence intensity decreases. This phenomenon, known as thermal quenching, is a significant factor in the practical application of luminescent materials.
Thermal quenching occurs when thermally activated non-radiative pathways depopulate the excited state of the Eu³⁺ ion. One of the primary mechanisms for this in europium complexes is the back-energy transfer from the Eu³⁺ ⁵D₀ level to the triplet state (T₁) of the ligand. researchgate.net If the energy gap between the ⁵D₀ level and the ligand's T₁ state is small enough, increasing thermal energy (kBT) can promote this back-transfer, which is an efficient quenching route. nih.gov
Another critical mechanism for thermal quenching is the involvement of ligand-to-metal charge transfer (LMCT) states. researchgate.net At higher temperatures, it is possible to thermally populate a low-lying LMCT state from the ⁵D₀ emitting level. This LMCT state can then decay non-radiatively to the ground state, effectively quenching the luminescence. The presence of a low-energy LMCT state has been shown to be the cause of significant quenching and a shortening of the ⁵D₀ lifetime as temperature increases in several europium compounds. researchgate.net
Conversely, some lanthanide systems can exhibit "anti-thermal quenching," where the emission intensity increases with temperature up to a certain point. nih.gov This can happen if thermal energy helps to populate the emitting level from a higher-lying state. However, for most Eu³⁺ complexes, including those with TTA ligands, thermal quenching is the dominant process at higher temperatures. acs.org
Below is a table summarizing the key photophysical processes discussed:
| Process | Description | Effect on Luminescence | Relevant Factors |
| Vibrational Relaxation | Energy from the excited Eu³⁺ ion is transferred to vibrational modes of the TTA and TPPO ligands. | Quenching (decreased intensity and lifetime) | High-frequency oscillators (e.g., C-H, C-F bonds) |
| Solvent Quenching | Coordinated or uncoordinated solvent molecules provide non-radiative decay channels. | Quenching | Presence of O-H or other high-frequency bonds in the solvent |
| Thermal Quenching | Increased temperature activates non-radiative decay pathways. | Quenching (decreased intensity at higher temperatures) | Back-energy transfer to ligand triplet state, population of LMCT states |
Theoretical and Computational Chemistry Approaches for Eu Tta 2no3 Tppo 2
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. For lanthanide complexes like Eu(TTA)2NO3(TPPO)2, DFT calculations are instrumental in determining the ground state geometry and understanding the nature of the coordination bonds.
In a typical DFT study, the geometry of the complex is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly employed for such systems. The optimized geometry provides key structural parameters.
Table 1: Representative Theoretical Bond Lengths (Å) for a Europium Complex
| Bond | Theoretical Bond Length (Å) |
|---|---|
| Eu-O (TTA) | ~2.4 |
| Eu-O (TPPO) | ~2.3 |
| Eu-O (NO3) | ~2.5 |
Note: These are typical values and the actual values for this compound may vary.
The electronic structure calculations from DFT also yield information about the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and the energy transfer processes within the complex. researchgate.net
Time-Dependent DFT (TD-DFT) for Excited State Calculations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of electronic excited states. acs.org It is particularly useful for calculating the absorption spectra and understanding the nature of electronic transitions in luminescent complexes like this compound. nih.gov
TD-DFT calculations can predict the energies of the singlet and triplet excited states of the ligands (TTA and TPPO). acs.org This information is vital for elucidating the intramolecular energy transfer mechanism, often referred to as the "antenna effect," where the ligands absorb light and transfer the energy to the central Eu(III) ion, which then emits its characteristic red light. nih.gov The efficiency of this energy transfer is dependent on the relative energies of the ligand's triplet state and the emissive ⁵D₀ level of the Eu(III) ion. mdpi.com
For a complex like this compound, TD-DFT can be used to calculate the energies of the lowest singlet (S₁) and triplet (T₁) states of the coordinated TTA ligand, which acts as the primary antenna.
Table 2: Representative Calculated Excited State Energies for a TTA Ligand in a Europium Complex
| State | Energy (eV) |
|---|---|
| S₁ | ~3.5 - 4.0 |
| T₁ | ~2.5 - 3.0 |
Note: These are typical values and the actual values for the coordinated TTA in this compound may differ.
Sparkle Model for Lanthanide Complexes (SMLC) for Geometrical Data
The Sparkle Model for Lanthanide Complexes (SMLC) is a semi-empirical method specifically designed to calculate the geometries of lanthanide complexes with high accuracy and computational efficiency. scielo.br In this model, the lanthanide ion is replaced by a "sparkle," which is a point charge surrounded by a repulsive potential. This approach significantly simplifies the calculations while providing reliable geometrical data.
A study on this compound has utilized the Sparkle model to calculate its theoretical geometry. researchgate.net The results were found to be in good agreement with the crystalline structure determined by single-crystal X-ray diffraction analysis, validating the accuracy of the Sparkle model for this type of complex. researchgate.net The calculated geometrical data from the Sparkle model can then be used as a starting point for more computationally intensive ab initio or DFT calculations. The model's ability to accurately predict the coordination polyhedron around the lanthanide ion is a key advantage. scielo.br
Ab Initio Calculations for Luminescence Quantum Yields and Transition Probabilities
Ab initio calculations, which are based on first principles of quantum mechanics without any experimental data, can be employed to predict the luminescence quantum yields and transition probabilities of lanthanide complexes. nih.gov These calculations provide a deep understanding of the radiative and non-radiative decay processes that govern the luminescence efficiency.
The intrinsic quantum yield is related to the radiative (A_rad) and non-radiative (A_nrad) decay rates of the Eu(III) ion's excited state. These rates can be estimated using Judd-Ofelt theory, which relates the intensities of the f-f transitions to a set of three intensity parameters (Ω₂, Ω₄, Ω₆). nih.gov
Table 3: Theoretical Photophysical Parameters for a Europium Complex
| Parameter | Description | Representative Value |
|---|---|---|
| A_rad (s⁻¹) | Radiative decay rate | ~200 - 400 |
| A_nrad (s⁻¹) | Non-radiative decay rate | ~100 - 300 |
| Q_Ln | Intrinsic quantum yield | ~0.5 - 0.8 |
Note: These are representative values for a highly luminescent europium complex.
Molecular Orbital Analysis and Charge Distribution Studies
Molecular Orbital (MO) analysis, typically performed as part of a DFT calculation, provides a detailed picture of the bonding and electronic structure of this compound. By examining the composition and energy levels of the molecular orbitals, one can understand how the ligands interact with the europium ion.
The analysis of the HOMO and LUMO can reveal the nature of the lowest energy electronic transition. In many europium complexes with β-diketonate ligands like TTA, the HOMO is primarily localized on the ligand, while the LUMO is also ligand-centered. researchgate.net This indicates that the initial electronic excitation is a π-π* transition within the TTA ligand.
Charge distribution studies, often based on population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, can quantify the charge on each atom in the complex. This information helps in understanding the electrostatic interactions and the degree of covalency in the Eu-ligand bonds. The charge on the europium ion is typically found to be significantly lower than the formal +3 charge, indicating some degree of covalent character in the bonding.
Prediction of Photophysical Parameters from First Principles
The ultimate goal of computational modeling in this field is the prediction of all relevant photophysical parameters from first principles, without reliance on experimental data. This involves a multi-step computational protocol that combines different theoretical approaches.
Geometry Optimization: The ground state geometry is first optimized using a reliable method like the Sparkle model or DFT. researchgate.net
Excited State Calculations: TD-DFT is then used to calculate the energies of the ligand's singlet and triplet states. acs.orgnih.gov
Energy Transfer Rates: The rate of energy transfer from the ligand to the europium ion is calculated. This can be a complex calculation involving Dexter and Förster mechanisms. ineosopen.orgfrontiersin.org
Radiative and Non-radiative Decay Rates: The radiative decay rates of the Eu(III) ion are calculated using Judd-Ofelt theory, with the intensity parameters derived from ab initio calculations. nih.gov Non-radiative decay rates, which are influenced by vibrations of the ligands, are also estimated. researchgate.net
While a complete ab initio prediction of all photophysical parameters for this compound is a computationally demanding task, the methodologies are well-established and have been successfully applied to a variety of lanthanide complexes, providing valuable insights into their luminescent properties. polyu.edu.hk
Advanced Spectroscopic Characterization Techniques
Circularly Polarized Luminescence (CPL) Spectroscopy
Circularly Polarized Luminescence (CPL) is a powerful technique that provides information about the chiral structure of molecules in their excited states. It measures the differential emission of left and right circularly polarized light from a chiral luminophore. The key parameter in CPL spectroscopy is the luminescence dissymmetry factor (glum), which quantifies the degree of circular polarization in the emitted light.
For a molecule to be CPL-active, it must be chiral. The nominal compound Eu(TTA)2NO3(TPPO)2 is not inherently chiral. However, CPL studies become highly relevant for its chiral derivatives. This can be achieved by incorporating a chiral ligand into the coordination sphere. Lanthanide complexes are particularly promising for CPL applications due to their unique optical properties, such as sharp emission bands and long luminescence lifetimes. researchgate.net
While direct CPL studies on this compound are not prevalent, research on analogous chiral europium(III) complexes containing TTA ligands provides significant insights. For instance, a study on heteroleptic Eu(III) complexes with the chiral ligand N,N′-bis(2-pyridylmethylidene)-1,2-(R,R or S,S)-cyclohexanediamine and TTA, specifically [EuL(tta)2(H2O)]·CF3SO3 and [EuL(tta)2]·NO3, demonstrated strong CPL activity. nih.gov The CPL signatures of these complexes were found to be highly sensitive to the solvent and the presence of the counterion in the coordination sphere, which can invert the sign of the glum factor. nih.gov
The glum values for the hypersensitive 5D0 → 7F2 transition of Eu(III) are often smaller, while the magnetic dipole-allowed 5D0 → 7F1 transition can exhibit very high dissymmetry factors. researchgate.netnih.gov In one case, functionalization with a chiral 1-phenylethylamine (B125046) substituent yielded a Eu(III) complex with one of the highest reported glum values. researchgate.net The transfer of chirality from a chiral ligand to the metal center's emission is a key principle, causing the emitted light to be circularly polarized. rsc.org
Table 1: Representative CPL Data for Chiral Europium(III) Complexes with TTA Ligands
| Complex | Transition | Solvent | glum | Reference |
| [Eu(R,R-L)(tta)2(H2O)]·CF3SO3 | 5D0 → 7F1 | DCM | Negative | nih.gov |
| [Eu(R,R-L)(tta)2(H2O)]·CF3SO3 | 5D0 → 7F1 | MeOH | Positive | nih.gov |
| [Eu(bpcd)(tta)] | 5D0 → 7F1 | Not specified | ~ 10⁻¹ | nih.gov |
| [Eu(bpcd)(tta)] | 5D0 → 7F2 | Not specified | ~ 10⁻² | nih.gov |
Note: L = N,N′-bis(2-pyridylmethylidene)-1,2-cyclohexanediamine; bpcd = chiral DACH-based ligand; DCM = Dichloromethane; MeOH = Methanol. The signs and magnitudes of glum* can vary significantly with the coordination environment.*
Triboluminescence (TL) Studies and Mechanism Investigation
Triboluminescence (TL) is the phenomenon of light emission generated by the application of mechanical stress, such as grinding, rubbing, or fracturing, to a crystalline solid. polyu.edu.hk The complex this compound is known to be triboluminescent. researchgate.nethep.com.cn
When crystals of this compound are fractured, they emit light. The resulting TL spectrum is characteristic of the Eu³⁺ ion, showing the same sharp emission bands observed in its photoluminescence (PL) spectrum, primarily the ⁵D₀ → ⁷F₂ transition around 614 nm. researchgate.netmdpi.com This similarity indicates that the same excited state of the europium ion is responsible for both phenomena. The process involves the mechanical energy from the fracture creating a charge separation within the crystal. The subsequent recombination of these charges provides the energy to excite the TTA and TPPO ligands. This energy is then transferred intramolecularly to the central Eu³⁺ ion (an antenna effect), which de-excites by emitting its characteristic red light. researchgate.net
The mechanism of triboexcitation is often linked to the crystal's structure. A key factor for intense TL is often considered to be a non-centrosymmetric crystal structure, as this piezoelectric property can facilitate charge separation upon mechanical stress. researchgate.net The crystal structure of Eu(NO3)(TTA)2(TPPO)2 has been determined to be non-centrosymmetric (triclinic, space group P1), which supports the observation of triboluminescence. However, it has also been shown that centrosymmetric crystals can exhibit TL, particularly if there is disorder in the crystal lattice, such as the arrangement of CF₃ groups or thienyl rings in related TTA complexes. rsc.orgresearchgate.net Studies on a range of europium β-diketonate complexes have confirmed that both non-centrosymmetric and centrosymmetric compounds can be TL-active. polyu.edu.hk
Research comparing this compound with the tris-TTA complex, Eu(TTA)3(TPPO)2, also highlights the role of the nitrate (B79036) ion in influencing the luminescent properties. researchgate.net The presence of the nitrate ion in the bis-TTA complex results in a less polarizable chemical environment compared to the tris-TTA analogue. researchgate.net
Table 2: Luminescence and Structural Data for Triboluminescent Europium Complexes
| Complex | Crystal System | Space Group | Key Structural Feature | TL Emission Peak | Reference |
| Eu(NO3)(TTA)2(TPPO)2 | Triclinic | P1 (non-centrosymmetric) | Polarity of the crystal | ~614 nm | researchgate.net |
| Eu(TTA)3·bipy | Monoclinic | P2₁/n (centrosymmetric) | Disorder of thienyl ring and CF₃ groups | ~613 nm | rsc.org |
| [Eu(TTA)4][C₇H₁₀N] | Monoclinic | P2₁/n (centrosymmetric) | Disorder of thienyl rings and CF₃ groups | ~613 nm | researchgate.net |
Table 3: Compound Names
| Abbreviation / Formula | Full Chemical Name |
| This compound | Nitratobis(2-thenoyltrifluoroacetonato)bis(triphenylphosphine oxide)europium(III) |
| TTA | 2-Thenoyltrifluoroacetonate |
| TPPO | Triphenylphosphine (B44618) oxide |
| CPL | Circularly Polarized Luminescence |
| TL | Triboluminescence |
| [EuL(tta)2(H2O)]·CF3SO3 | Aqua-bis(2-thenoyltrifluoroacetonato)(N,N′-bis(2-pyridylmethylidene)-1,2-cyclohexanediamine)europium(III) trifluoromethanesulfonate |
| [EuL(tta)2]·NO3 | Bis(2-thenoyltrifluoroacetonato)(N,N′-bis(2-pyridylmethylidene)-1,2-cyclohexanediamine)europium(III) nitrate |
| Eu(TTA)3(TPPO)2 | Tris(2-thenoyltrifluoroacetonato)bis(triphenylphosphine oxide)europium(III) |
| Eu(TTA)3·bipy | Tris(2-thenoyltrifluoroacetonato)(2,2'-bipyridine)europium(III) |
| [Eu(TTA)4][C₇H₁₀N] | 1,2-Dimethylpyridinium tetrakis(2-thenoyltrifluoroacetonato)europate(III) |
| DBM | Dibenzoylmethanate |
| Phen | 1,10-Phenanthroline (B135089) |
Formulation and Integration into Advanced Materials
Incorporation into Polymer Matrices (e.g., Polyvinylpyrrolidone (B124986), Polycarbonate)
The incorporation of Eu(TTA)2NO3(TPPO)2 into polymer matrices is a key strategy to harness its luminescent properties in solid-state devices. Polymers such as polyvinylpyrrolidone (PVP) and polycarbonate (PC) have been explored as suitable hosts due to their optical transparency, processability, and ability to disperse the europium complex. utm.mdcnrs.fr
Polyvinylpyrrolidone (PVP): The europium complex can be successfully incorporated into a PVP matrix through a sol-gel process, resulting in transparent thin films. utm.md The interaction between the PVP matrix and the this compound complex is crucial for the resulting luminescent properties. It has been observed that the PVP matrix can positively influence the coordination environment of the Eu³⁺ ions, leading to enhanced luminescence. utm.mdutm.md The introduction of the complex into PVP has been shown to double the luminescence intensity, which is attributed to an efficient energy transfer from the polymer matrix to the luminescent metal center. researchgate.net
Polycarbonate (PC): The high thermal stability of similar europium complexes, such as Eu(TTA)3Phen, makes them suitable for incorporation into polycarbonate resin at elevated temperatures. cnrs.frresearchgate.net This process involves mixing the complex with the PC resin under stirring at high temperatures to create a composite material. cnrs.frresearchgate.net The resulting composite retains the characteristic red fluorescence of the Eu³⁺ complex. cnrs.frresearchgate.net
Preparation and Characterization of Nanocomposites and Thin Films
The preparation of nanocomposites and thin films containing this compound is a critical step in fabricating functional optical materials.
Nanocomposite Preparation: Nanocomposites are typically prepared by dissolving the this compound complex and the host polymer separately in a suitable solvent. utm.md For instance, in the case of As2S3/Eu(TTA)2(Ph3PO)2NO3 nanocomposites, both components were dissolved in n-propylamine. utm.md The solutions are then mixed to achieve the desired concentration of the europium compound. utm.md
Thin Film Deposition: Thin films of these nanocomposites can be deposited on substrates like glass or quartz using techniques such as spin-coating or drop-coating. utm.mdutm.md The thickness of these films can be controlled and typically ranges from 1 to 10 micrometers. utm.mdutm.md Following deposition, the films are often dried under vacuum and may undergo thermal treatment to improve their quality. utm.md
Characterization: The resulting nanocomposites and thin films are characterized using a variety of techniques:
Optical Transmission Spectroscopy: This is used to determine the transparency of the films and to identify the absorption threshold. utm.mdutm.md
Photoluminescence (PL) Spectroscopy: PL measurements are essential to evaluate the luminescent properties of the material, including the emission wavelengths and intensity. utm.mdutm.md
X-Ray Diffraction (XRD): XRD is employed to determine the chemical and phase composition of the films, confirming the amorphous or crystalline nature of the material. utm.md
Microscopy: Techniques like interference microscopy can be used to measure the thickness of the deposited films. utm.md
Influence of Polymer Matrix on Luminescent Properties and Stability
The choice of the polymer matrix significantly impacts the luminescent properties and stability of the embedded this compound complex.
Luminescent Properties: The polymer matrix plays a crucial role in the energy transfer process that leads to the luminescence of the Eu³⁺ ion. An "antenna effect" is often observed, where the polymer matrix and the ligands of the complex absorb excitation energy and efficiently transfer it to the Eu³⁺ ion, thereby increasing the population of its excited states and enhancing luminescence. utm.md
The interaction with the polymer can alter the symmetry of the coordination environment around the Eu³⁺ ion. utm.md This distortion can increase the probability of the otherwise forbidden f-f electronic transitions, leading to a significant enhancement of the emission intensity, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition around 612-615 nm. utm.md In PVP, this interaction leads to a twofold increase in luminescence intensity compared to the pure complex powder. researchgate.net The optimal concentration of the europium complex in the polymer matrix for maximum photoluminescence efficiency is typically found to be in the range of 6-12%. utm.md
| Environment | Dominant PL Peak (nm) | Key Observations | Reference |
|---|---|---|---|
| PVP Nanocomposite Thin Film | 615 | Luminescence intensity is about 2 times higher than the powder form. The half-width of the dominant peak is less than 10 nm. | utm.mdresearchgate.net |
| As2S3 Nanocomposite Thin Film | Not specified | Integrated photoluminescence intensity increases linearly with the concentration of the europium compound. | utm.md |
| PC Composite | 612-615 | Fluorescence intensity increases with the mass fraction of the europium complex. | cnrs.fr |
Stability: The incorporation of lanthanide complexes into polymer matrices generally improves their thermal and photostability, as well as their mechanical strength and processability. mdpi.com This encapsulation protects the complex from environmental factors that could lead to quenching of its luminescence.
Photostability and Environmental Durability of Formulated Systems
The photostability and environmental durability of materials containing this compound are critical for their practical application.
Photostability: While specific data on the photostability of this compound is limited in the provided search results, studies on similar europium complexes incorporated into various matrices have shown that the host material can significantly enhance photostability. For instance, incorporating a europium complex into surface-modified mesoporous silica (B1680970) (Si-MCM-41) resulted in higher UV stability compared to the pure complex. acs.org This suggests that embedding this compound in a suitable polymer matrix would likely improve its resistance to photodegradation.
Potential Applications of Eu Tta 2no3 Tppo 2 in Materials Science Non Clinical
Luminescent Sensing Platforms
The high sensitivity of the luminescence of europium complexes to their local chemical environment makes them ideal for the development of sensing platforms. Changes in luminescence intensity, lifetime, or emission maxima can signal the presence of specific analytes.
While direct studies on Eu(TTA)₂NO₃(TPPO)₂ for metal ion sensing are limited, related europium-TTA complexes have demonstrated significant potential. A similar complex, [Eu(TTA)₃(2-pyr)(H₂O)], has been effectively used as a luminescent sensor for lead(II) ions (Pb²⁺) in water. researchgate.netscielo.br The presence of Pb²⁺ ions leads to a suppression, or quenching, of the europium complex's characteristic red emission. researchgate.net The sensitivity of this system is high, with a low limit of detection, making it suitable for environmental analysis. researchgate.netscielo.br The quenching effect was also observed, though to a lesser extent, for cadmium(II) and mercury(II) ions. scielo.br
Furthermore, europium-based metal-organic frameworks (Eu-MOFs) have been developed as selective luminescent probes for detecting various metal ions, including Hg²⁺ and Fe³⁺. ekb.eg A sensor based on a TTA-carbon dot-aerogel hybrid demonstrated the ability to detect Eu³⁺ ions through fluorescence quenching. acs.org These findings suggest that Eu(TTA)₂NO₃(TPPO)₂ could be a viable candidate for developing selective and sensitive sensors for heavy metal ions.
Table 1: Performance of a Related Europium-TTA Complex for Pb(II) Detection
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Lead(II) (Pb²⁺) | researchgate.netscielo.br |
| Sensing Complex | [Eu(TTA)₃(2-pyr)(H₂O)] | researchgate.netscielo.br |
| Stern-Volmer Constant (Ksv) | 2300 L mol⁻¹ | researchgate.netscielo.br |
| Limit of Detection (LOD) | 6.03 µM | researchgate.netscielo.br |
The sensing capabilities of europium complexes extend to organic molecules. The complex [Eu(TTA)₃(2-pyr)(H₂O)] has been successfully applied as a sensor to determine the ethanol (B145695) content in gasoline. researchgate.netscielo.br The intensity of the complex's hypersensitive transition decreases as the proportion of ethanol in the gasoline increases, allowing for quantification. researchgate.net This application is particularly relevant for identifying fuel adulteration. researchgate.netscielo.br Other research has shown that luminescent europium metal-organic frameworks can selectively sense small organic pollutant molecules. scielo.br The potential for detecting volatile organic compounds has also been noted in similar lanthanide complexes, suggesting a possible application area for Eu(TTA)₂NO₃(TPPO)₂. researchgate.net
The sensing mechanism is primarily based on the modulation of the Eu(III) ion's luminescence.
Quenching: In the case of heavy metal detection, the interaction between the analyte (e.g., Pb²⁺) and the europium complex leads to a non-radiative de-excitation pathway, which competes with the radiative emission from the Eu(III) ion, causing the luminescence to be quenched. researchgate.netscielo.br This process can often be described by the Stern-Volmer equation, which relates the decrease in luminescence intensity to the concentration of the quenching analyte. scielo.br For sensing ethanol in gasoline, the change in the solvent environment around the complex is believed to cause the decrease in emission intensity. researchgate.net
Enhancement: In other systems, luminescence enhancement can occur. When Eu(TTA)₂NO₃(TPPO)₂ is incorporated into a polymer matrix like polyvinylpyrrolidone (B124986) (PVP), its luminescence intensity can increase significantly—in some cases by a factor of two or more compared to the pure powder. utm.mdresearchgate.net This is attributed to an efficient transfer of energy from the polymer matrix to the ligands of the complex, which then sensitizes the Eu(III) ion more effectively. utm.md This enhancement is crucial for developing brighter materials for various applications.
Sensing of Organic Analytes and Volatile Compounds
Optical Markers and Chemical Probes
The intense, long-lived, and line-like emission of Eu(TTA)₂NO₃(TPPO)₂ makes it an excellent candidate for use as an optical marker or chemical probe. Europium complexes with similar ligands have been explored as luminescent markers for the visual identification of gunshot residue (GSR). scielo.br The ability to be visually identified under UV irradiation on various surfaces makes these compounds valuable in forensic science. scielo.br The photoluminescent and triboluminescent (light emission upon mechanical stress) properties of Eu(TTA)₂NO₃(TPPO)₂ have been evaluated, indicating its potential in applications requiring mechanosensitive optical feedback. scielo.brresearchgate.net
Fluorescent Pigments and Coatings
The vibrant red-orange luminescence and thermal stability of europium-TTA complexes make them highly suitable for use as fluorescent pigments. A closely related complex, Eu(TTA)₃TPPO, has been successfully used to formulate luminous paints. bonviewpress.com These paints, created using epoxy and urea-formaldehyde as binders, display a strong reddish-orange emission at a wavelength of 617 nm under excitation. bonviewpress.com Such fluorescent paints have a wide range of potential applications, including safety markings, glow-in-the-dark road paints, and interior decorations. bonviewpress.com Similarly, another complex, Eu(TTA)₃Phen, has been incorporated into polycarbonate resin to produce fluorescent composite materials that retain the strong red emission characteristic of the Eu(III) ion. cnrs.fr The luminescence intensity in these composites was found to increase with a higher concentration of the europium complex. cnrs.fr
Components in Optoelectronic Devices
Eu(TTA)₂NO₃(TPPO)₂ and its analogues are promising materials for optoelectronic applications due to their efficient light-converting properties.
Research has demonstrated that incorporating Eu(TTA)₂NO₃(TPPO)₂ into various matrices can create highly luminescent composite materials. utm.md Thin films made from a composite of this europium complex and a polymer like polyvinylpyrrolidone (PVP) or a copolymer of styrene-butylmethacrylate (SBMA) exhibit strong photoluminescence. utm.md The dominant emission peak is typically observed around 612-615 nm, which corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu(III) ion. utm.md
A process has been developed for producing a luminescent composite by dissolving Eu(TTA)₂(Ph₃PO)₂NO₃ and amorphous chalcogenide semiconductor As₂S₃ in a solvent to create thin films and optical fibers. agepi.md These materials are intended for the optoelectronics industry for manufacturing photoluminescent devices used in the recording, transmission, and amplification of optical information. agepi.md Furthermore, related europium complexes have been used to fabricate electroluminescent devices, including organic light-emitting diodes (OLEDs), demonstrating the potential of this class of compounds in next-generation displays and lighting. bonviewpress.comresearchgate.net
Table 2: Photoluminescence Properties of Eu(TTA)₂NO₃(TPPO)₂ in Nanocomposites
| Property | Observation | Reference |
|---|---|---|
| Host Matrix | Polyvinylpyrrolidone (PVP) | utm.md |
| Excitation Wavelength Range | 200 - 410 nm | utm.md |
| Emission Peaks | 580, 590, 612-615, 651, 700 nm | utm.md |
| Dominant Emission Peak | 612-615 nm | utm.md |
| Luminescence Enhancement | Intensity is ~2 times higher than the pure powder | utm.mdresearchgate.net |
Compound Reference Table
| Abbreviation / Name | Full Chemical Name |
| Eu(TTA)₂NO₃(TPPO)₂ | bis(Thenoyltrifluoroacetonato)nitratobis(triphenylphosphine oxide)europium(III) |
| TTA | Thenoyltrifluoroacetonate |
| TPPO | Triphenylphosphine (B44618) oxide |
| PVP | Polyvinylpyrrolidone |
| SBMA | Styrene-butylmethacrylate copolymer |
| As₂S₃ | Arsenic trisulfide |
| [Eu(TTA)₃(2-pyr)(H₂O)] | tris(Thenoyltrifluoroacetonato)(2-pyrrolidone)aquaeuropium(III) |
| Eu-MOF | Europium-Metal-Organic Framework |
| Eu(TTA)₃TPPO | tris(Thenoyltrifluoroacetonato)(triphenylphosphine oxide)europium(III) |
| Eu(TTA)₃Phen | tris(Thenoyltrifluoroacetonato)(1,10-phenanthroline)europium(III) |
| OLED | Organic Light-Emitting Diode |
Organic Light-Emitting Diodes (OLEDs)
Europium complexes are particularly promising for use as red-emitting dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). rsc.org Their ability to produce highly monochromatic red light is a significant advantage for display and solid-state lighting applications. rsc.org While much of the research in this area has focused on the related tris-complex, Eu(TTA)₃(TPPO)₂, the principles are applicable to Eu(TTA)₂NO₃(TPPO)₂. researchgate.netresearchgate.net
The strong, sharp emission peak of europium complexes, typically around 612-615 nm, corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. rsc.orgidsi.md This specific wavelength is highly desirable for achieving a pure red color in OLED displays. Research has demonstrated that incorporating such europium complexes into a polymer matrix can lead to the development of materials for flexible displays. bonviewpress.com
To fabricate OLED devices, europium complexes can be incorporated into various device structures. For instance, double and triple-layer devices have been fabricated using vacuum evaporation, with structures such as ITO/TPD/Complex/Al and ITO/TPD/Complex/Alq/Al. researchgate.net In these architectures, TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenyl-benzidine) serves as a hole-transporting layer, and Alq (tris(8-hydroxyquinolinate)aluminum) acts as an electron-transporting layer. researchgate.net Studies have shown that double-layer devices with a hole-transporting layer exhibit enhanced efficiency and a well-defined electroluminescence spectrum compared to single-layer devices. researchgate.net
| Device Layer | Material | Function |
| Anode | ITO (Indium Tin Oxide) | Transparent conductor |
| Hole Transporting Layer | TPD | Transports positive charge carriers (holes) |
| Emissive Layer | Europium Complex (e.g., Eu(TTA)₂NO₃(TPPO)₂) | Emits light upon charge recombination |
| Electron Transporting Layer | Alq | Transports negative charge carriers (electrons) |
| Cathode | Al (Aluminum) | Injects electrons |
Plastic Lasers and Optical Fibers
The intense and narrow-band emission of europium complexes like Eu(TTA)₂NO₃(TPPO)₂ makes them suitable candidates for use in plastic lasers and optical fibers. researchgate.net When these complexes are doped into a polymer matrix, such as poly(methyl methacrylate) (PMMA), they can form luminescent polymers. researchgate.net These materials have shown promise for applications in novel organic Eu(III) devices, including plastic lasers and optical fibers, due to their potential for achieving low-threshold levels for laser transmission and amplifier emissions. researchgate.net
The process often involves dissolving the europium complex and a polymer in a common solvent and then fabricating the material into the desired form, such as thin films or fibers. utm.mdagepi.md For example, nanocomposites of Eu(TTA)₂(Ph₃PO)₂NO₃ and polyvinylpyrrolidone (PVP) have been prepared in the form of thin films with thicknesses of 1-10 μm. utm.mdresearchgate.net These composites exhibit strong photoluminescence, with the dominant emission peak at 615 nm having a half-width of less than 10 nm, indicating high color purity. utm.mdidsi.md The intensity of this photoluminescence in the nanocomposite can be significantly higher than that of the pure europium complex powder under the same excitation conditions. researchgate.net
The development of plastic scintillating fibers containing europium complexes for applications like low-dose X-ray detection also highlights the potential in this area. researchgate.net Furthermore, processes have been developed to produce luminiferous composites based on amorphous chalcogenide semiconductors like As₂S₃ and Eu(TTA)₂(Ph₃PO)₂NO₃ for use in optical fibers for information transmission and amplification. agepi.md
Photonic Material Development
The unique photophysical properties of Eu(TTA)₂NO₃(TPPO)₂ contribute to its role in the development of advanced photonic materials. scielo.br These materials are designed to control and manipulate light, and the sharp, stable emissions from lanthanide complexes are highly valuable. nih.gov
Research into the photoluminescent and triboluminescent (light emission induced by mechanical stress) behavior of [Eu(TTA)₂(NO₃)(TPPO)₂] provides insights into its potential for creating novel photonic materials. researchgate.netscielo.br The study of the energy transfer mechanism from the ligands to the Eu³⁺ ion is fundamental to optimizing these materials for specific applications. researchgate.netresearchgate.net
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Research on Eu(TTA)₂NO₃(TPPO)₂ has provided valuable insights into the structure-property relationships of mixed-ligand europium complexes. The compound has been successfully synthesized and characterized using techniques such as elemental analysis, infrared spectroscopy, and thermogravimetric analysis. researchgate.net A key contribution has been the comparative analysis against its well-known counterpart, [Eu(TTA)₃(TPPO)₂]. researchgate.netscielo.br
Studies have demonstrated that the substitution of one TTA ligand with a nitrate (B79036) ion creates a distinct coordination environment around the Eu³⁺ ion. This alteration directly influences the photophysical characteristics of the complex. The compound exhibits the characteristic sharp red emission of the Eu³⁺ ion, primarily due to the ⁵D₀ → ⁷F₂ hypersensitive transition around 612-615 nm, which is efficiently sensitized by the TTA ligands acting as molecular antennae. researchgate.netutm.md
A pivotal finding is the quantification of its luminescent properties. The experimental data revealed that the emission intensity parameter for the bis-TTA complex, Eu(TTA)₂NO₃(TPPO)₂, is notably smaller than that of the tris-TTA complex, indicating a less polarizable chemical environment due to the presence of the nitrate ion. researchgate.net Furthermore, the compound has been shown to exhibit triboluminescence, a property discussed in the context of its ligand-to-metal energy transfer mechanism. researchgate.net
Table 1: Comparative Photophysical Properties of Eu(III) Complexes
| Property | Eu(TTA)₂(NO₃)(TPPO)₂ | Eu(TTA)₃(TPPO)₂ | Reference |
|---|---|---|---|
| Primary Ligands | 2 x Thenoyltrifluoroacetone (TTA), 1 x Nitrate (NO₃) | 3 x Thenoyltrifluoroacetone (TTA) | researchgate.net |
| Ancillary Ligands | 2 x Triphenylphosphine (B44618) oxide (TPPO) | 2 x Triphenylphosphine oxide (TPPO) | researchgate.net |
| Key Emission Peak | ~612-615 nm (⁵D₀ → ⁷F₂) | ~612-615 nm (⁵D₀ → ⁷F₂) | researchgate.netutm.md |
| Relative Intensity Parameter | Lower | Higher | researchgate.net |
| Triboluminescent | Yes | - | researchgate.net |
Remaining Challenges in Synthesis and Characterization
Despite successful synthesis, challenges remain, particularly concerning the optimization of reaction conditions to ensure high purity and yield. The synthesis of mixed-ligand complexes can sometimes lead to the formation of unintended species, such as the tris-TTA analogue or other solvated forms, complicating purification. lboro.ac.uk The removal of residual solvents or unreacted precursors is critical, as their presence can quench luminescence. mdpi.com
In characterization, obtaining single crystals suitable for X-ray diffraction analysis remains a significant hurdle for many europium complexes, including Eu(TTA)₂NO₃(TPPO)₂. While theoretical geometry data from models like the Sparkle Model for the Calculation of Lanthanide Complexes (SMLC) have shown good agreement with expected structures, experimental crystal structure determination provides incontrovertible proof of the coordination geometry. researchgate.net Further challenges lie in precisely correlating spectroscopic data with the subtle structural changes in the coordination sphere, which is essential for a deeper understanding of the luminescence mechanism.
Prospects for Enhancing Luminescent Efficiency and Stability
A primary goal in the field is to boost the luminescent efficiency (quantum yield) and stability of europium complexes. For Eu(TTA)₂NO₃(TPPO)₂, several strategies hold promise.
Ligand Modification: The efficiency of the "antenna effect" is paramount. nih.gov Designing TTA or TPPO derivatives with enhanced absorption cross-sections and better energy level matching with the Eu³⁺ ion could improve energy transfer. mdpi.com Introducing fluorinated moieties into the ligands can reduce non-radiative decay pathways associated with high-energy vibrations (e.g., C-H bonds), thereby increasing quantum yield. edp-open.org
Host Matrix Incorporation: Dispersing the complex into a suitable polymer or glass matrix, such as polyvinylpyrrolidone (B124986) (PVP) or germanate glasses, can enhance both luminescence and stability. scielo.brresearchgate.net The matrix protects the complex from environmental quenchers like moisture and can prevent aggregation-caused quenching, which often leads to an increase in emission intensity. researchgate.net
Breaking Coordination Symmetry: Luminescence can be intensified by creating a more asymmetric coordination environment around the Eu³⁺ ion. acs.org While the nitrate ligand in Eu(TTA)₂NO₃(TPPO)₂ already contributes to asymmetry compared to the tris-TTA complex, further exploration with different ancillary ligands or counter-ions could lead to a more distorted coordination sphere, enhancing the probability of the hypersensitive ⁵D₀ → ⁷F₂ transition. nih.govacs.org
Emerging Research Areas and Unexplored Applications
While europium complexes are well-known for their use in lighting and displays, research is expanding into new territories. aemree.comrsc.org
Advanced Sensors: The sensitivity of the Eu³⁺ emission to its local environment makes these complexes ideal candidates for chemical sensors. scielo.brrsc.org Research could explore the use of Eu(TTA)₂NO₃(TPPO)₂ for detecting specific ions, small organic molecules, or changes in temperature. scielo.braemree.com
Organic Light-Emitting Diodes (OLEDs): Europium complexes are highly sought after as red emitters in OLEDs due to their sharp emission bands and high color purity. mdpi.comrsc.org Future work could focus on fabricating and testing the performance of Eu(TTA)₂NO₃(TPPO)₂ in OLED devices, optimizing its compatibility with other device layers.
Bio-imaging and Immunoassays: The long luminescence lifetimes of europium complexes allow for time-resolved detection, which is highly advantageous in biological imaging to eliminate background fluorescence. acs.orgrsc.org While the current ligands may not be ideal for biological systems, functionalizing the TPPO or TTA ligands to improve water solubility and biocompatibility could open doors for these applications. doi.org
Anti-Counterfeiting and Optical Materials: The unique spectral signature of the complex makes it suitable for use in security inks and anti-counterfeiting technologies. mdpi.comaemree.com Furthermore, its integration into transparent polymers could lead to novel luminescent materials for specialized optical applications. cnrs.fr
Theoretical Advancements in Understanding Complex Photophysics
Theoretical chemistry is becoming an indispensable tool for predicting and explaining the photophysical properties of lanthanide complexes. researchgate.net For compounds like Eu(TTA)₂NO₃(TPPO)₂, further theoretical work is crucial.
Modeling Energy Transfer: Advanced quantum chemical calculations can more accurately model the intricate energy transfer pathways from the singlet and triplet excited states of the ligands to the Eu³⁺ ion. nih.govutwente.nl This includes refining our understanding of the roles of direct and exchange Coulomb mechanisms and assessing the efficiency of intersystem crossing within the ligands. researchgate.net
Simulating Environmental Effects: Theoretical simulations can provide insights into how the complex interacts with different host matrices or solvents. mdpi.com This can guide the rational design of composite materials by predicting which hosts will best preserve or enhance the luminescent properties of the complex.
Understanding Excited State Dynamics: A deeper theoretical investigation into the excited state geometries and potential energy surfaces can explain the complex photophysics observed, including phenomena like triboluminescence and the precise influence of the coordination environment on the emission spectrum. nih.govacs.org
Q & A
Q. Basic
- 19F/31P NMR : Confirms TTA and TPPO ligand incorporation. For TTA, δ19F shifts from -75.80 ppm (free ligand) to -79.97 ppm in the complex. TPPO’s 31P signal shifts from δ28 ppm (free) to δ30 ppm upon coordination .
- Infrared (IR) spectroscopy : Identifies ligand-metal coordination via shifts in C=O (TTA) and P=O (TPPO) stretching frequencies .
- Photoluminescence (PL) spectroscopy : Validates europium-centered emission (e.g., 5D₀→7F₂ transition at ~615 nm) .
How can computational thermodynamics optimize Eu(TTA)₂NO₃(TPPO)₂ synthesis yields?
Advanced
RM1 thermodynamic modeling predicts optimal ligand addition sequences by calculating Gibbs free energy (ΔrG°) and reaction yields. For example, adding DBM before TTA in mixed-ligand complexes improves overall yields (76% vs. 37% for reverse orders). This approach minimizes wasted reagents and identifies equilibrium conditions for ligand displacement .
What factors cause discrepancies in elemental analysis data, and how are they resolved?
Advanced
Discrepancies between theoretical and experimental C/H/O values (e.g., 52.38% vs. 51.23% C) arise from residual solvents, incomplete ligand coordination, or hygroscopicity. Mitigation strategies include:
- Vacuum drying : Removes solvent traces.
- Triplicate ICP measurements : Reduces instrument error.
- Thermogravimetric analysis (TGA) : Quantifies hydration levels .
How does polymer matrix integration (e.g., PVP) enhance Eu(TTA)₂NO₃(TPPO)₂’s photoluminescence?
Advanced
Incorporating the complex into polyvinylpyrrolidone (PVP) matrices improves fluorescence intensity by 5.5× due to reduced aggregation and energy transfer from PVP’s carbonyl groups to Eu³⁺. TEM confirms amorphous dispersion, while PL spectra show narrowed emission bands (FWHM <10 nm at 615 nm), indicating high color purity .
What methodologies link Eu(TTA)₂NO₃(TPPO)₂’s crystal structure to mechanoluminescent properties?
Advanced
Single-crystal X-ray diffraction reveals non-centrosymmetric packing, which is critical for mechanoluminescence. Triboluminescent efficiency is quantified using impact tests with piezoelectric sensors, correlating emission intensity with lattice strain. For example, [Eu(TTA)₂(NO₃)(TPPO)₂] exhibits stronger emission under shear stress due to asymmetric ligand coordination .
How do mixed-ligand systems (e.g., TTA/TPPO/NO₃) affect quantum yield?
Advanced
Breaking coordination symmetry by mixing TTA, TPPO, and nitrate ligands boosts quantum yield (W) by up to 81%. Time-resolved PL measures excited-state lifetimes, while Judd-Ofelt analysis quantifies radiative vs. non-radiative decay pathways. For instance, replacing one TTA with nitrate increases W from 21% (homoleptic TTA/TPPO) to 38% .
What strategies address reproducibility challenges in europium complex synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
